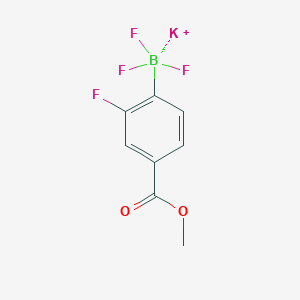

Potassium 4-(methoxycarbonyl)-2-fluorophenyltrifluoroborate

CAS No.:

Cat. No.: VC13782015

Molecular Formula: C8H6BF4KO2

Molecular Weight: 260.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6BF4KO2 |

|---|---|

| Molecular Weight | 260.04 g/mol |

| IUPAC Name | potassium;trifluoro-(2-fluoro-4-methoxycarbonylphenyl)boranuide |

| Standard InChI | InChI=1S/C8H6BF4O2.K/c1-15-8(14)5-2-3-6(7(10)4-5)9(11,12)13;/h2-4H,1H3;/q-1;+1 |

| Standard InChI Key | NURDHLMQIQUQLL-UHFFFAOYSA-N |

| SMILES | [B-](C1=C(C=C(C=C1)C(=O)OC)F)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=C(C=C(C=C1)C(=O)OC)F)(F)(F)F.[K+] |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

Potassium 4-(methoxycarbonyl)-2-fluorophenyltrifluoroborate is characterized by the molecular formula C₈H₆BF₄KO₂ and an IUPAC name of potassium;trifluoro-(2-fluoro-4-methoxycarbonylphenyl)boranuide. The compound’s structure integrates a trifluoroborate anion complexed with a potassium cation, stabilized by the aromatic phenyl ring substituted with electron-withdrawing groups (EWGs).

| Property | Value |

|---|---|

| Molecular Weight | 260.04 g/mol |

| SMILES | B-(F)(F)F.[K+] |

| InChI Key | NURDHLMQIQUQLL-UHFFFAOYSA-N |

| PubChem CID | 138375909 |

The methoxycarbonyl (-CO₂CH₃) and fluorine substituents critically influence the compound’s electronic profile. The fluorine atom, being ortho to the boron center, enhances electrophilicity at the para position, while the methoxycarbonyl group stabilizes intermediates through resonance effects .

Synthesis and Preparation

Synthetic Routes

The synthesis of potassium 4-(methoxycarbonyl)-2-fluorophenyltrifluoroborate typically proceeds via palladium-catalyzed borylation of pre-functionalized aryl halides or triflates. A common precursor, 4-(methoxycarbonyl)-2-fluorophenylboronic acid, is treated with potassium fluoride (KF) under anhydrous conditions to yield the trifluoroborate salt. Solvent selection—often dimethylformamide (DMF) or 1,4-dioxane—plays a pivotal role in achieving high yields (>80%), as polar aprotic solvents facilitate ion dissociation and stabilize reactive intermediates .

Optimization Strategies

Critical parameters for optimizing synthesis include:

-

Catalyst Loading: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are employed at 1–5 mol% to minimize side reactions.

-

Temperature Control: Reactions are typically conducted at 60–80°C to balance reaction rate and decomposition risks.

-

Purification Methods: Flash column chromatography using hexanes/ethyl acetate (98:2) ensures high purity (>95%) .

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound’s primary utility lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a robust boron nucleophile. For example, in a study by Vo et al., potassium 4-(methoxycarbonyl)-2-fluorophenyltrifluoroborate was reacted with acetals in the presence of BF₃·OEt₂ to synthesize substituted ethers (e.g., methyl 4-(cyclohexyloxymethyl)benzoate) with 67–91% yields . The reaction mechanism involves transmetallation between the trifluoroborate and a palladium catalyst, followed by reductive elimination to form the C–O bond.

Pharmaceutical Intermediates

The compound’s electron-deficient aromatic ring makes it a valuable building block for pharmaceutical precursors. For instance, derivatives of this trifluoroborate have been incorporated into kinase inhibitors and anticancer agents, where the fluorine atom enhances metabolic stability and bioavailability.

Research Advancements and Innovations

Mechanistic Studies

Recent investigations have elucidated the role of solvent polarity in modulating reaction kinetics. In CH₃CN, the trifluoroborate exhibits faster transmetallation rates compared to CH₂Cl₂, attributed to improved solubility of ionic intermediates . Additionally, DFT calculations have revealed that the methoxycarbonyl group lowers the activation energy for oxidative addition by 12–15 kcal/mol, enhancing catalytic efficiency.

Novel Derivatives

Researchers have synthesized analogs with varying substituents (e.g., nitro, cyano) to explore structure-activity relationships. For example, replacing the methoxycarbonyl group with a nitro group (-NO₂) increases electrophilicity but reduces stability, necessitating lower reaction temperatures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume